molecular formula C8H14O4 B153513 tert-Butyl methyl malonate CAS No. 42726-73-8

tert-Butyl methyl malonate

Cat. No. B153513
CAS RN: 42726-73-8
M. Wt: 174.19 g/mol
InChI Key: XPSYZCWYRWHVCC-UHFFFAOYSA-N
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Description

tert-Butyl methyl malonate is a chemical compound that is related to malonate esters. Malonate esters are important intermediates in organic synthesis, often used for the preparation of various functionalized compounds. The tert-butyl group attached to the malonate ester can influence its reactivity and stability, making it a useful moiety in synthetic chemistry.

Synthesis Analysis

The synthesis of this compound and related compounds can be achieved through various methods. For instance, diastereoselective coupling of dimethyl malonate with N-(tert-butyl)sulfinyl imines has been developed, which can be transformed into β-amino esters and β-lactams with high optical purity . Additionally, the synthesis of chiral N-(tert-butyl)-N-methylaniline type ligands has been reported, which can be used in palladium-catalyzed asymmetric allylic alkylation of allylic esters with malonates . These methods highlight the versatility of tert-butyl malonate derivatives in asymmetric synthesis.

Molecular Structure Analysis

The molecular structure of this compound derivatives can be complex, as seen in the structure of di-tert-butyl(3,4-dicyanophenyl)(hydroxy)malonate, which crystallizes in an orthorhombic system and forms one-dimensional chains through hydrogen bonding . The tert-butyl groups in these compounds can exhibit large amplitudes of internal rotational motion, which can affect the overall molecular conformation and reactivity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions. For example, the photooxidation of di-tert-butyl malonate in the presence of nitrogen dioxide leads to the formation of several carbonated products, including acetone and carbon dioxide, as well as nitrogen-containing compounds like (CH3)3CC(O)OONO2 . This demonstrates the reactivity of tert-butyl malonate derivatives under oxidative conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound derivatives can be influenced by the tert-butyl group. For instance, the presence of tert-butyl groups can affect the stability and conformation of the compounds, as observed in the complexation behavior of p-tert-butyl[3.1.3.1]homooxacalixarene derivatives with quaternary ammonium ions . The tert-butyl group can also impact the solubility and boiling points of these compounds, which are important considerations in their application as intermediates in organic synthesis.

Scientific Research Applications

Enantioselective Synthesis and Catalysis

  • Enantioselective α-Benzoyloxylation

    tert-Butyl methyl malonate is used in enantioselective α-benzoyloxylation via phase-transfer catalysis. This process has been demonstrated to yield products with high chemical yields and enantioselectivity, and is useful in synthesizing a mineralocorticoid receptor antagonist (Kanemitsu et al., 2016).

  • Asymmetric Alkylation

    It's also employed in asymmetric alkylation under phase-transfer conditions, leading to α,α-disubstituted products with high yields and enantioselectivities. This method demonstrates its potential for practical applications in chemical synthesis (Kanemitsu et al., 2011).

Synthesis of Organic Compounds

  • Improved Synthesis of Homocitrate

    this compound is used in the improved synthesis of homocitrate, where it undergoes esterification and other reactions to form complex organic compounds (Li & Xu, 1998).

  • Conformation Analysis

    Its use extends to analyzing the conformations of organic compounds in the solid state, such as in studies of various malonate derivatives (Castañeda et al., 2008).

  • Cyclopropanation Reactions

    In the field of cyclopropanation reactions, this compound has been used in rhodium-catalyzed reactions with 2H-chromenes, demonstrating its utility in synthesizing cyclopropane diesters (Stokes et al., 2012).

  • Photooxidation Studies

    Its application in photooxidation studies is notable, particularly in the investigation of reaction mechanisms under different conditions (Henao et al., 2016).

  • Hydroformylation of Styrene

    It's also used in the hydroformylation of styrene, where platinum complexes of this compound derivatives have been studied for their catalytic activity (Pongrácz et al., 2010).

  • Synthesis of Cyclopentene and Cyclohexene Derivatives

    The compound plays a role in the synthesis of cyclopentene and cyclohexene derivatives, showcasing its versatility in organic synthesis (Mukai et al., 2003).

  • Methylation Reactions

    It's used in methylation reactions, particularly in the context of pharmaceutical research for optimizing small-molecule properties (Vasilopoulos et al., 2021).

  • Synthesis of β-Amino Esters and β-Lactams

    this compound is utilized in the diastereoselective coupling of N-(tert-butyl)sulfinyl imines and dimethyl malonate, leading to the synthesis of β-amino esters and β-lactams with high optical purity (Dema et al., 2012).

  • Investigating Acidities and Bond Dissociation Enthalpies

    The compound is also used in studies of equilibrium acidities and bond dissociation enthalpies of acidic C–H bonds in related compounds (Zhang & Bordwell, 1994).

Safety and Hazards

Tert-Butyl methyl malonate is a combustible liquid . It should be kept away from heat, sparks, open flames, and hot surfaces . Personal protective equipment such as dust masks, eyeshields, and gloves should be used when handling this compound . In case of fire, dry sand, dry chemical, or alcohol-resistant foam should be used for extinction .

Mechanism of Action

Target of Action

Tert-Butyl Methyl Malonate (TBMM) is primarily used as a reagent in organic synthesis . It is known to interact with allylic carbonates in a stereospecific manner . The primary targets of TBMM are therefore these carbonates, which play a crucial role in various organic reactions.

Mode of Action

The interaction of TBMM with its targets involves a Pd(0)-catalyzed addition . This means that TBMM adds to the allylic carbonates in the presence of a palladium(0) catalyst, leading to the formation of new carbon-carbon bonds. This reaction is stereospecific, meaning it produces a specific geometric isomer as the product .

Biochemical Pathways

Its reaction with allylic carbonates can be considered a key step in the synthesis of various organic compounds .

Pharmacokinetics

TBMM is a liquid at room temperature, with a boiling point of 80°C at 11 mmHg and a density of 1.03 g/mL at 25°C . These properties may influence its absorption, distribution, metabolism, and excretion (ADME) if it were to be used in a biological context.

Result of Action

The primary result of TBMM’s action is the formation of new carbon-carbon bonds in a stereospecific manner . This can lead to the synthesis of a wide range of organic compounds, depending on the specific allylic carbonate used in the reaction.

properties

IUPAC Name

3-O-tert-butyl 1-O-methyl propanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O4/c1-8(2,3)12-7(10)5-6(9)11-4/h5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPSYZCWYRWHVCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40195404
Record name tert-Butyl methyl malonate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

42726-73-8
Record name 1-(1,1-Dimethylethyl) 3-methyl propanedioate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=42726-73-8
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl methyl malonate
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Record name tert-Butyl methyl malonate
Source EPA DSSTox
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Record name tert-butyl methyl malonate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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